(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE is a chiral amine compound with a pyridine ring substituted with an isopropoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-isopropoxy-3-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound in high enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-methoxy-pyridin-3-yl)-ethylamine: Similar structure with a methoxy group instead of an isopropoxy group.
(S)-1-(6-ethoxy-pyridin-3-yl)-ethylamine: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
(S)-1-(6-ISOPROPOXYPYRIDIN-3-YL)ETHAN-1-AMINE is unique due to its specific isopropoxy substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(1S)-1-(6-propan-2-yloxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)13-10-5-4-9(6-12-10)8(3)11/h4-8H,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
NRBZTUDXQRVHTA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)OC(C)C)N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.